(3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol
Description
The compound (3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol features a bicyclic thienopyridine core fused with a tetrahydrofuran ring bearing a hydroxyl group at the 3-position. This structure is notable for its stereochemical configuration (3S,4R), which may influence its biological activity and pharmacokinetic properties.
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
(3S,4R)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H15NO2S/c13-10-7-14-6-9(10)12-3-1-11-8(5-12)2-4-15-11/h2,4,9-10,13H,1,3,5-7H2/t9-,10-/m1/s1 |
InChI Key |
WCIZWSPEGHQXNV-NXEZZACHSA-N |
Isomeric SMILES |
C1CN(CC2=C1SC=C2)[C@@H]3COC[C@H]3O |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3COCC3O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydrothienopyridine core, followed by the introduction of the tetrahydrofuran ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, (3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol is explored for its potential therapeutic properties. Researchers investigate its activity against various diseases, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Pharmacokinetic Properties (Inferred)
| Compound | Metabolic Activation Required | Solubility (Predicted) | Bioavailability |
|---|---|---|---|
| Target Compound | Likely low (hydroxyl group) | High (polar substituent) | Moderate |
| Clopidogrel | High (ester hydrolysis) | Low | Delayed (prodrug) |
| Prasugrel | Moderate (acetyloxy cleavage) | Moderate | High |
Research Findings and Implications
- Stereochemical Impact : The (3S,4R) configuration in the target compound may enhance target specificity compared to racemic mixtures of Clopidogrel precursors .
- Therapeutic Potential: While antiplatelet activity is plausible due to structural parallels, the tetrahydrofuran-3-ol group could redirect activity toward novel targets (e.g., inflammatory pathways).
- Safety Considerations : Analogues like Prasugrel and related tetrahydrofuran derivatives exhibit acute toxicity (skin corrosion, organ damage), suggesting rigorous safety profiling is needed .
Biological Activity
The compound (3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol is a complex organic molecule notable for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Molecular Structure:
- Molecular Formula: C11H15NO2S
- Molecular Weight: 225.31 g/mol
- IUPAC Name: (3S,4R)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)oxolan-3-ol
Chemical Characteristics:
The compound features a tetrahydrofuran ring fused with a dihydrothienopyridine moiety, contributing to its unique reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H15NO2S |
| Molecular Weight | 225.31 g/mol |
| IUPAC Name | (3S,4R)-4-(6,7-dihydro... |
| InChI Key | WCIZWSPEGHQXNV-NXEZZACHSA-N |
Synthesis
The synthesis of (3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol typically involves multi-step organic reactions. Initial steps focus on constructing the dihydrothienopyridine core followed by the introduction of the tetrahydrofuran structure. Reaction conditions are critical for achieving the desired stereochemistry and yield.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within cells. It may influence various biological processes by modulating enzyme activity or receptor signaling pathways.
Therapeutic Potential
Research indicates that (3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol exhibits potential therapeutic properties in several areas:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
- Anti-inflammatory Effects: Investigations into its anti-inflammatory potential have shown promise in modulating inflammatory pathways.
- Anticancer Properties: Some studies have indicated that this compound may inhibit the growth of certain cancer cell lines, suggesting its utility in cancer therapeutics.
Case Studies and Research Findings
-
Antimicrobial Studies:
A study conducted on various derivatives of thienopyridine compounds revealed that modifications to the dihydrothienopyridine structure can enhance antimicrobial activity against specific pathogens . -
Anti-inflammatory Research:
Research published in medicinal chemistry journals highlights the compound's ability to reduce inflammation markers in vitro and in vivo models . -
Cancer Cell Line Inhibition:
In vitro tests demonstrated that (3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol exhibits cytotoxic effects against HeLa and L1210 cell lines with an ID50 value comparable to established chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol, and what key stereochemical considerations must be addressed during synthesis?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization and functional group transformations. For tetrahydrofuran derivatives, stereochemical control is critical. Strategies include:
- Chiral Catalysts/Resolving Agents : Use chiral auxiliaries or asymmetric catalysis to ensure the (3S,4R) configuration.
- Protection-Deprotection : Protect hydroxyl or amine groups during cyclization to prevent side reactions.
- Temperature/Solvent Optimization : Maintain low temperatures (-78°C) in critical steps to minimize racemization, as demonstrated in stereoselective Prins cyclizations for similar tetrahydrofuran systems .
- Analytical Validation : Confirm stereochemistry via NMR (e.g., NOE experiments) and X-ray crystallography .
Q. How should researchers handle and store (3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol to maintain stability?
- Methodological Answer :
- Storage : Store in a cool (-20°C), dry, and inert environment (argon atmosphere) to prevent hydrolysis or oxidation.
- Handling : Use PPE including nitrile gloves, safety goggles, and lab coats. Conduct reactions in fume hoods to avoid inhalation .
- Stability Monitoring : Regularly assess purity via HPLC or TLC, especially if stored for extended periods .
Advanced Research Questions
Q. What analytical techniques resolve stereochemical ambiguities in (3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol when conflicting NOE or crystallographic data arise?
- Methodological Answer :
- Dynamic NMR (DNMR) : Resolves conformational equilibria by analyzing temperature-dependent chemical shifts.
- Computational Modeling : Compare experimental NOE data with DFT-calculated structures to validate configurations.
- Advanced Crystallography : Use synchrotron radiation for high-resolution data, particularly for low-quality crystals .
- Case Study : For a related tetrahydrofuran derivative, conflicting NOE data were resolved by correlating coupling constants (J-values) with dihedral angles .
Q. How can reaction yields in cyclization steps be optimized when competing ring-opening side reactions occur?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., THF) to stabilize transition states.
- Additives : Introduce Lewis acids (e.g., BF₃·OEt₂) to accelerate cyclization.
- Kinetic Control : Shorten reaction times at lower temperatures (-20°C) to favor cyclization over ring-opening .
- Table: Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | -20°C to 0°C | Reduces side reactions |
| Solvent | THF/DCM (1:1) | Enhances solubility |
| Catalyst | BF₃·OEt₂ (5 mol%) | Accelerates cyclization |
Q. How does the bioactivity of (3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol compare to analogs with modified heterocyclic systems?
- Methodological Answer :
- Structural-Activity Relationship (SAR) : Replace the thienopyridine moiety with pyrrolo[2,3-d]pyrimidine or triazolo[4,5-d]pyridazine to assess binding affinity changes.
- Assay Design : Use competitive inhibition assays (e.g., kinase or receptor-binding assays) with IC₅₀ comparisons.
- Case Study : A fluorinated tetrahydrofuran analog showed 3-fold higher potency due to enhanced electronegativity at the C4 position .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles for (3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol across studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
